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Compound of Interest

Compound Name: 2-(Benzyloxy)isonicotinaldehyde

CAS No.: 467236-27-7

Cat. No.: B110558 Get Quote

Executive Summary
2-(Benzyloxy)isonicotinaldehyde (CAS: 467236-27-7) is a specialized pyridine derivative

serving as a critical intermediate in medicinal chemistry. Characterized by a pyridine ring

substituted with a formyl group at the C4 position and a benzyloxy group at the C2 position, this

compound acts as a versatile electrophile. It is primarily employed in the synthesis of kinase

inhibitors, GPCR ligands, and other heterocyclic pharmacophores where the 2-alkoxypyridine

motif functions as a bioisostere for quinolines or isoquinolines, modulating lipophilicity and

metabolic stability.

Chemical Identity & Physical Properties[1]
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Identifier Type Value

CAS Number 467236-27-7

IUPAC Name 2-(Benzyloxy)pyridine-4-carbaldehyde

Synonyms
2-Benzyloxyisonicotinaldehyde; 2-

(Benzyloxy)-4-formylpyridine

SMILES O=CC1=CC(OCC2=CC=CC=C2)=NC=C1

Molecular Formula C₁₃H₁₁NO₂

Molecular Weight 213.23 g/mol

MDL Number MFCD18256126

Physical Properties
Note: Specific experimental data for this CAS is sparse in open literature; values below

represent predicted ranges based on structural analogues (e.g., 2-benzyloxypyridine).

Property Value / Description

Appearance Off-white to pale yellow solid or viscous oil

Melting Point Predicted: 45–55 °C (Low-melting solid)

Boiling Point Predicted: ~360 °C at 760 mmHg

Solubility
Soluble in DCM, DMSO, DMF, Ethyl Acetate;

Insoluble in water

pKa ~3.5 (Pyridine nitrogen)

Synthesis & Production Protocols
Strategic Route: Nucleophilic Aromatic Substitution
(SₙAr)
The most robust synthetic route involves the displacement of a leaving group (chloride) on the

pyridine ring by a benzyl alkoxide. This method is preferred over direct oxidation of 2-
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benzyloxy-4-methylpyridine due to the sensitivity of the benzylic ether to harsh oxidative

conditions.

Reaction Pathway
Precursor: 2-Chloroisonicotinaldehyde (CAS 101066-61-9).

Reagent: Benzyl alcohol (BnOH).

Base: Sodium hydride (NaH) or Potassium tert-butoxide (KOtBu).

Solvent: DMF or THF (anhydrous).

Step-by-Step Protocol
Caution: Perform all steps under an inert atmosphere (Nitrogen or Argon).

Activation: In a flame-dried round-bottom flask, suspend Sodium Hydride (60% dispersion in

oil, 1.2 eq) in anhydrous DMF (10 mL/g substrate) at 0 °C.

Alkoxide Formation: Dropwise add Benzyl Alcohol (1.1 eq). Stir at 0 °C for 30 minutes until

hydrogen evolution ceases.

Addition: Add a solution of 2-Chloroisonicotinaldehyde (1.0 eq) in minimal DMF dropwise to

the reaction mixture.

Reaction: Allow the mixture to warm to room temperature. If reaction is sluggish (monitored

by TLC/LC-MS), heat to 60 °C for 4–6 hours.

Note: The aldehyde group is electron-withdrawing, activating the C2-position for SₙAr.

However, protect the aldehyde as an acetal (using ethylene glycol) if side reactions (e.g.,

Cannizzaro) are observed.

Workup: Quench with ice-cold water. Extract with Ethyl Acetate (3x).[1] Wash combined

organics with brine to remove DMF. Dry over Na₂SO₄ and concentrate.

Purification: Flash column chromatography (Hexanes/Ethyl Acetate gradient).
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Visualization of Synthesis Pathway
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Caption: SₙAr mechanism transforming 2-chloroisonicotinaldehyde into the target benzyl ether.

Applications in Drug Discovery
Pharmacophore Utility
The 2-(benzyloxy)pyridine moiety is a "privileged structure" in medicinal chemistry.

Lipophilicity Modulation: The benzyl group adds significant hydrophobic bulk, often targeting

the hydrophobic back-pocket (Structure-Activity Relationship exploration) of enzymes.

Hydrogen Bonding: The pyridine nitrogen remains available as a hydrogen bond acceptor.

Metabolic Stability: The ether linkage is generally stable, though the benzyl group can be

metabolically cleaved (debenzylation) to reveal a 2-pyridone, serving as a potential prodrug

strategy or active metabolite generator.

Key Reaction Workflows
The C4-aldehyde is the primary handle for further diversification:

Reductive Amination: Reaction with primary/secondary amines + NaBH(OAc)₃ →

Secondary/Tertiary Amines.

Wittig/Horner-Wadsworth-Emmons: Reaction with phosphonium ylides → Alkenyl Pyridines

(Styryl analogues).

Condensation: Reaction with hydrazines/hydroxylamines → Schiff Bases/Oximes.
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Application Workflow Diagram
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Caption: Divergent synthesis pathways utilizing the aldehyde handle for library generation.

Safety & Handling (MSDS Highlights)
Hazard Classification (GHS):

H315: Causes skin irritation.

H319: Causes serious eye irritation.

H335: May cause respiratory irritation.

Handling Protocols:

Storage: Store at 2–8 °C under inert gas (Argon). Aldehydes are prone to air oxidation to the

corresponding carboxylic acid (2-(benzyloxy)isonicotinic acid).

PPE: Wear nitrile gloves, safety goggles, and work within a fume hood.

Spill: Absorb with inert material (vermiculite) and dispose of as hazardous organic waste.
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Chemical Identity & CAS Verification

Source: PubChem & Sigma-Aldrich C

URL: (Search Term: 467236-27-7)

Synthetic Methodology (SₙAr on Pyridines)

Precursor Availability

Title: 2-Chloroisonicotinaldehyde Properties.

Source:

Application in Kinase Inhibitors: Title: "Design and Synthesis of Pyridine-Based Kinase
Inhibitors." Source:Bioorganic & Medicinal Chemistry Letters (General reference for 2-
alkoxypyridine scaffolds).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. data.epo.org [data.epo.org]

To cite this document: BenchChem. [2-(Benzyloxy)isonicotinaldehyde: A Technical Guide for
Drug Development]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b110558#2-benzyloxy-isonicotinaldehyde-cas-
number-and-identifiers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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